molecular formula C22H15BrN4O4 B2731796 2-amino-N-(4-bromophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide CAS No. 906162-85-4

2-amino-N-(4-bromophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide

Cat. No.: B2731796
CAS No.: 906162-85-4
M. Wt: 479.29
InChI Key: AMGDZVNMUCIMNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-(4-bromophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a brominated aryl group (4-bromophenyl) and a nitro-substituted benzoyl moiety (3-nitrobenzoyl) at the 1- and 3-positions of the indolizine core, respectively. The bromine atom and nitro group in this compound are electron-withdrawing substituents, which may enhance electrophilic reactivity and influence interactions with biological targets .

Properties

IUPAC Name

2-amino-N-(4-bromophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN4O4/c23-14-7-9-15(10-8-14)25-22(29)18-17-6-1-2-11-26(17)20(19(18)24)21(28)13-4-3-5-16(12-13)27(30)31/h1-12H,24H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGDZVNMUCIMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])N)C(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-N-(4-bromophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide, with the CAS number 906162-85-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies, highlighting its pharmacological relevance.

  • Molecular Formula : C22_{22}H15_{15}BrN4_4O4_4
  • Molecular Weight : 479.3 g/mol
  • Structure : The compound features an indolizine core substituted with a bromophenyl group and a nitrobenzoyl moiety, contributing to its diverse biological activities.

Biological Activities

Recent studies have highlighted various biological activities associated with indolizine derivatives, including:

  • Antimicrobial Activity : Indolizines have shown effectiveness against a range of pathogens, making them candidates for developing new antibiotics .
  • Antioxidant Activity : Compounds in this class exhibit significant antioxidant properties, which can protect cells from oxidative stress .
  • Anti-inflammatory Activity : Some indolizine derivatives demonstrate the ability to inhibit inflammatory processes, suggesting potential in treating inflammatory diseases .
  • Neuropharmacological Effects : Research indicates that certain indolizines can act as agonists for the α7 nicotinic acetylcholine receptor (nAChR), which is relevant for conditions like schizophrenia .

Synthesis Methods

The synthesis of 2-amino-N-(4-bromophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide can be approached through various methods, commonly involving cyclization reactions that form the indolizine framework. The following methods are notable:

  • Tschitschibabin Reaction : A classic method for synthesizing indolizines through the reaction of α-bromoketones with hydrazines.
  • 1,3-Dipolar Cycloadditions : This method allows for the formation of indolizine derivatives by reacting dipoles with suitable dipolarophiles .

Case Studies

Several studies have investigated the biological activity of similar indolizine compounds:

  • Study on Antimicrobial Activity :
    • A series of indolizine derivatives were evaluated for their antimicrobial properties against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as new antimicrobial agents .
  • Evaluation of Neuropharmacological Effects :
    • A study focused on the agonistic activity of indolizine derivatives on α7 nAChR showed that compounds structurally similar to 2-amino-N-(4-bromophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide had enhanced binding affinities and agonistic effects compared to existing drugs like EVP-6124 .
  • Antioxidant and Anti-inflammatory Studies :
    • Research demonstrated that specific indolizine derivatives could reduce inflammatory markers and oxidative stress in vitro, indicating their therapeutic potential in managing chronic inflammatory conditions .

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various pathogens
AntioxidantProtects cells from oxidative damage
Anti-inflammatoryInhibits inflammatory pathways
NeuropharmacologicalAgonist for α7 nAChR; potential in schizophrenia

Scientific Research Applications

Anticancer Activity

One of the most significant areas of research for 2-amino-N-(4-bromophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is its potential as an anticancer agent. Preliminary studies indicate that compounds with an indolizine backbone exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or pathways critical for tumor growth and survival.

  • Case Study : A study highlighted the compound's ability to inhibit cell proliferation in breast cancer models, suggesting it could serve as a lead compound for further development into therapeutic agents .

Antimicrobial Properties

Research has also shown that derivatives of indolizine compounds can possess antimicrobial properties. The presence of nitro groups in the structure may enhance activity against bacterial strains, making it a candidate for developing new antibiotics.

  • Case Study : In vitro studies demonstrated that related indolizine compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating potential for use in treating infections .

Material Science Applications

Indolizines are also explored for their photophysical properties, making them suitable for applications in materials science, particularly in organic light-emitting diodes (OLEDs) and as fluorescent dyes.

  • Photophysical Properties : The compound's ability to absorb light in the visible spectrum and emit fluorescence makes it interesting for dye-sensitized solar cells and other optoelectronic devices .

Data Table: Summary of Applications

Application AreaDescriptionCase Study Reference
Anticancer ActivityInhibits cell proliferation in cancer models.
Antimicrobial PropertiesExhibits activity against various bacterial strains.
Material ScienceUsed in OLEDs and as fluorescent dyes due to favorable photophysical properties.

Comparison with Similar Compounds

Key Observations :

  • Nitro vs. Methoxy : The 3-nitrobenzoyl group (target) confers stronger electrophilicity than 4-methoxybenzoyl , which may improve binding to electron-rich biological targets but increase metabolic instability.
  • Aryl Group Position: Substitution at the 4-position (bromophenyl) vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.